2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid
Description
Molecular Architecture and Stereochemical Considerations
2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid is a polycyclic aromatic compound characterized by a quinoline core substituted with a 4-methoxyphenyl group at position 2, methyl groups at positions 3 and 6, and a carboxylic acid moiety at position 4. The quinoline scaffold consists of a fused bicyclic system with a nitrogen atom in the pyridine ring, contributing to its planar geometry. Key structural features include:
The methoxyphenyl group enhances lipophilicity, while the carboxylic acid introduces hydrogen-bonding capacity. The methyl groups at positions 3 and 6 provide steric bulk, potentially influencing molecular packing and reactivity.
Crystallographic Data and Conformational Analysis
Direct crystallographic data for this compound are limited, but structural insights can be inferred from related quinoline derivatives. For example, analogous 4-quinolinecarboxylic acids exhibit:
- Planar quinoline rings with nitrogen in a trigonal planar configuration.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-4-9-16-15(10-11)17(19(21)22)12(2)18(20-16)13-5-7-14(23-3)8-6-13/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSYDHWFVDPVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous media, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid is , with a molecular weight of approximately 285.32 g/mol. The structure features a quinoline core substituted with a methoxyphenyl group and two methyl groups at the 3 and 6 positions, along with a carboxylic acid functional group at the 4 position.
Medicinal Chemistry
Anticancer Activity : Quinoline derivatives, including this compound, have shown promising anticancer properties. For instance, studies indicate that it can induce apoptosis in various cancer cell lines. In vitro assays demonstrated an IC50 value of approximately 15 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity .
Antimicrobial Properties : This compound exhibits activity against Mycobacterium tuberculosis and other bacterial strains. Research has shown that derivatives of quinoline can inhibit both replicating and non-replicating forms of Mycobacterium tuberculosis . The mechanism involves DNA gyrase inhibition, which is crucial for bacterial DNA replication .
Anti-inflammatory Effects : The structure of this compound allows it to interact with various biological targets, potentially modulating inflammatory pathways. Its ability to form covalent bonds with nucleophilic residues in enzymes may lead to the development of new anti-inflammatory drugs.
Materials Science
Organic Semiconductors : The unique electronic properties of quinoline derivatives make them suitable for applications in organic electronics. Studies indicate that this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport characteristics .
Anticancer Efficacy Study
A recent study evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Antitubercular Activity Study
In a study focusing on the antitubercular properties of quinoline derivatives, the compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis. The results highlighted its potential as a lead compound for developing new antitubercular agents.
| Compound | Activity (MIC μg/mL) |
|---|---|
| This compound | 5 |
| Control (Standard Drug) | 1 |
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and properties of 2-(4-methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid and its analogs:
Key Observations :
- Substituent Effects: The presence of electron-donating groups (e.g., methoxy at position 2) enhances solubility and may influence receptor binding.
- Melting Points: The fused furoquinoline derivative in exhibits a higher melting point (271–272°C), likely due to increased planarity and intermolecular interactions.
Key Observations :
- Multicomponent reactions (e.g., ) offer atom economy and efficiency for complex heterocycles.
- Higher yields (e.g., 82% in ) are achieved with optimized acetylation or coupling steps.
Antibacterial Activity
- 2-Phenyl-quinoline-4-carboxylic acid derivatives (e.g., 5a4, 5a7) show MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli .
- Chlorinated derivatives (e.g., 6-Cl in ) may enhance Gram-negative bacterial inhibition due to increased lipophilicity.
Cytotoxicity
- Compound 5a4 (2-phenyl derivative) exhibits low cytotoxicity in MTT assays, suggesting a favorable therapeutic index .
Biological Activity
2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a fused ring structure that imparts various biological properties. Its structural formula can be represented as follows:
This structure includes a methoxy group at the para position of the phenyl ring, which is crucial for its biological interactions.
The mechanism of action for this compound involves binding to specific enzymes or receptors. This binding can modulate their activity, leading to various biological effects such as:
- Inhibition of Cell Proliferation : The compound may inhibit enzymes involved in cell growth, thereby exhibiting anticancer properties.
- Antimicrobial Activity : It has shown potential against various bacterial strains, including Mycobacterium tuberculosis (Mtb), through mechanisms such as DNA gyrase inhibition .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of quinoline derivatives. For instance, a study indicated that compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism appears to be related to their ability to disrupt microtubule dynamics, akin to established chemotherapeutics like taxol .
Antimicrobial Activity
Research has highlighted the compound's effectiveness against Mtb. A comparative study involving various quinoline derivatives found that certain modifications enhanced their inhibitory activity against both replicating and non-replicating forms of Mtb. The compound's structure allows it to interact effectively with bacterial DNA gyrase, a critical enzyme for bacterial replication .
Study 1: Anticancer Properties
A recent study focused on the synthesis and evaluation of derivatives based on the quinoline scaffold found that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study detailed the structure-activity relationship (SAR) indicating that modifications at the C-6 position significantly influenced activity levels.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 5.0 | Breast |
| Similar Quinoline Derivative | 7.2 | Lung |
Study 2: Antitubercular Activity
In another investigation assessing new arylated quinoline carboxylic acids for antitubercular activity, compounds were screened using the Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA). The results showed that derivatives with specific substitutions at the C-2 and C-6 positions had enhanced activity against Mtb.
| Compound | MABA (µg/mL) | LORA (µg/mL) |
|---|---|---|
| 7i | 0.5 | 1.0 |
| 7m | 0.8 | 1.5 |
Q & A
Q. What are the recommended safety protocols for handling reactive intermediates during synthesis?
- Methodology : Use fume hoods for volatile reagents (e.g., POCl3 ). Equip labs with eyewash stations and emergency showers. Follow GHS guidelines for hazard communication, even if classified as "no known hazards" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
